molecular formula C17H26N2O3S B4561401 N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide

N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide

Cat. No.: B4561401
M. Wt: 338.5 g/mol
InChI Key: MWAHZNYWDKCGEV-UHFFFAOYSA-N
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Description

N-[4-(Dipropylsulfamoyl)phenyl]cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a cyclobutanecarboxamide group attached to a phenyl ring, which is further substituted with a dipropylsulfamoyl group. Sulfonamide derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-aminophenylcyclobutanecarboxamide with dipropylsulfamoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the sulfonamide derivative.

    Cyclization: The cyclization of the intermediate product is achieved by heating it under reflux conditions in an appropriate solvent such as toluene or xylene. This step ensures the formation of the cyclobutanecarboxamide ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials.

Chemical Reactions Analysis

Types of Reactions: N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

    Substitution: The phenyl ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and as an antimicrobial agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes. The compound acts as an inhibitor of enzymes involved in inflammatory pathways, such as cytosolic phospholipase A2α. By inhibiting this enzyme, the compound reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

  • N-[4-(dipropylsulfamoyl)phenyl]acetamide
  • N-[4-(dipropylsulfamoyl)phenyl]nicotinamide
  • N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide

Comparison: N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide is unique due to the presence of the cyclobutanecarboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and specificity in enzyme inhibition, making it a promising candidate for therapeutic applications.

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-3-12-19(13-4-2)23(21,22)16-10-8-15(9-11-16)18-17(20)14-6-5-7-14/h8-11,14H,3-7,12-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAHZNYWDKCGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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